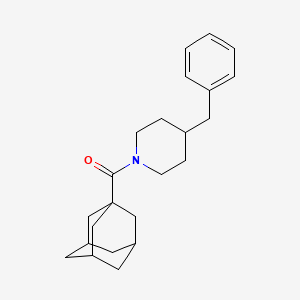

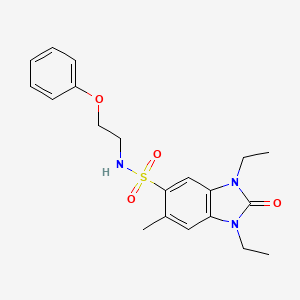

1-(1-adamantylcarbonyl)-4-benzylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of adamantyl-containing phenylpiperidines involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride, followed by reactions leading to the formation of phenylpiperidines with various spatial orientations of the phenyl substituent. Thermodynamic stability calculations for these conformers have been performed, demonstrating the versatility of adamantyl modifications in synthetic chemistry (Shadrikova et al., 2015).

Molecular Structure Analysis

The molecular structure of adamantyl derivatives has been extensively studied to understand their conformational dynamics and stability. For instance, dynamic NMR spectroscopy and molecular mechanics calculations have shown that the chair conformation with an equatorial adamantyl group is the most stable for certain N-methylpiperidine derivatives, indicating the significant impact of adamantyl substitution on molecular conformation (Kolocouris et al., 2001).

Chemical Reactions and Properties

Adamantyl derivatives undergo a range of chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas through the reaction of R-adamant-1-yl isocyanates demonstrates their utility in generating compounds with biological activity (Butov et al., 2017).

Physical Properties Analysis

The physical properties of adamantyl derivatives, such as melting points and solubility, are crucial for their application in various fields. For instance, ureas characterized by reduced melting points and increased solubility in water have been identified, showing the influence of adamantyl groups on the physical characteristics of these compounds (Butov et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(1-adamantylcarbonyl)-4-benzylpiperidine derivatives, such as their antimicrobial and anti-proliferative activities, have been the subject of research. For example, compounds with the 1-adamantane carbonyl moiety have shown potential antibacterial activity against Gram-positive bacteria and C. albicans, as well as cytotoxicity against human cancer cell lines (Pham et al., 2019). Similarly, novel thiosemicarbazides and carbothioimidates bearing the 1-adamantyl group have displayed marked broad-spectrum antibacterial activities (Al-Mutairi et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar adamantane derivatives have been found to exhibit a range of bioactivities, including antimicrobial, anticancer, antituberculosis, antiviral, and anticonvulsant activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.

Mode of Action

It’s known that the compound is synthesized from 1-adamantyl carbohydrazide and various substituted benzaldehydes and acetophenones . The resulting hydrazide-hydrazones with a 1-adamantane carbonyl moiety have been tested for activities against some Gram-negative and Gram-positive bacteria, and the fungus Candida albicans .

Biochemical Pathways

Given the broad range of biological activities associated with adamantane derivatives , it’s likely that this compound may interact with multiple biochemical pathways, potentially influencing processes such as cell proliferation, apoptosis, and microbial growth.

Pharmacokinetics

The adamantane moiety is known to confer unique properties to drugs, including increased lipophilicity, which can enhance membrane permeability and bioavailability .

Result of Action

albicans, while some compounds possessed cytotoxicity against tested human cancer cell lines .

Análisis Bioquímico

Biochemical Properties

It is known that adamantane derivatives, which include this compound, have shown high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Cellular Effects

Other adamantane derivatives have been found to exhibit various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other adamantane derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other adamantane derivatives have been found to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 1-(1-Adamantylcarbonyl)-4-Benzylpiperidine at different dosages in animal models have not been specifically studied. Other adamantane derivatives have been found to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Other adamantane derivatives have been found to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

1-adamantyl-(4-benzylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c25-22(23-14-19-11-20(15-23)13-21(12-19)16-23)24-8-6-18(7-9-24)10-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXHSAIBQASUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-(4-morpholinyl)-1-pentanamine](/img/structure/B5013622.png)

![methyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5013635.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)

![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)

![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)

![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)

![4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)

![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)